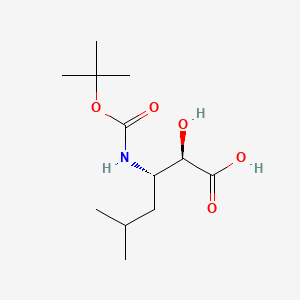

Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

Description

Properties

IUPAC Name |

(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-7(2)6-8(9(14)10(15)16)13-11(17)18-12(3,4)5/h7-9,14H,6H2,1-5H3,(H,13,17)(H,15,16)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZCWTDKDFJARG-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@H](C(=O)O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The amino group can be reduced to an amine.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions include the corresponding ketones, aldehydes, amines, and deprotected amino acids.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is primarily utilized as a building block in peptide synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during the assembly of peptides. This compound is particularly useful in synthesizing biologically active peptides that require specific stereochemical configurations for optimal activity .

Synthesis Techniques

The synthesis typically involves the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This method is commonly performed in organic solvents such as dichloromethane at room temperature.

Drug Development

Pharmaceutical Applications

In drug development, this compound plays a crucial role in designing new pharmaceuticals. It is particularly significant in creating enzyme inhibitors and receptor agonists/antagonists that target specific biological pathways. By modifying the structure of this compound, researchers can enhance drug efficacy and reduce potential side effects .

Case Studies

Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in disease pathways, making them valuable candidates for therapeutic development. For instance, studies have shown its effectiveness in modulating neurotransmitter systems relevant to neurological disorders .

Biotechnology

Protein Modification

In biotechnological applications, this compound is used to modify proteins to improve their stability and functionality. This modification is essential for developing therapeutic proteins that require enhanced solubility and bioactivity .

Applications in Therapeutics

The compound's ability to stabilize protein structures has been leveraged in the development of various biopharmaceuticals. For example, it has been used to create modified enzymes that exhibit increased resistance to degradation under physiological conditions .

Research in Neuroscience

Neurotransmitter Systems

this compound has been explored for its potential effects on neurotransmitter systems. Its unique structure allows researchers to study its interactions with neurotransmitter receptors, contributing to a better understanding of neurological disorders such as Alzheimer's disease and Parkinson's disease .

Experimental Findings

In experimental models, compounds derived from this compound have shown promise in modulating synaptic transmission and neuroprotection, indicating potential therapeutic applications in treating neurodegenerative diseases .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for synthesizing biologically active peptides | Selective reactions due to Boc protection |

| Drug Development | Design of enzyme inhibitors and receptor modulators | Enhanced efficacy and reduced side effects |

| Biotechnology | Protein modification for improved stability and functionality | Increased solubility and bioactivity |

| Neuroscience Research | Study of effects on neurotransmitter systems | Potential therapeutic applications in neurodegenerative diseases |

Mechanism of Action

The mechanism of action of Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid and its analogs:

Key Comparisons

Stereochemical Impact: The (2R,3S) and (2S,3S) diastereomers (CAS 73397-28-1 vs. 73397-27-0) exhibit divergent reactivity in asymmetric catalysis. For example, the (2R,3S) configuration is favored in β-hydroxy-α-amino acid synthesis due to its compatibility with enzymatic resolution methods . The (2S,3R) isomer (CAS 73397-25-8) lacks commercial availability in protected forms but is studied for its role in enzyme inhibition.

Protecting Group Differences: Boc vs. Fmoc: The Boc group (acid-labile) is preferred for solution-phase synthesis, while Fmoc (base-labile) is standard in solid-phase peptide synthesis. Fmoc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid (MW 383.44) has a higher molecular weight due to the fluorenylmethyl group, reducing solubility in polar solvents compared to Boc analogs.

Unprotected Analog: The unprotected (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (MW 161.20) is a ligand in protein crystallography (PDB entry L2O), highlighting its role in studying enzyme-substrate interactions.

Industrial Relevance: this compound is prioritized in pharmaceutical intermediates due to its high enantiomeric purity (≥97%) and scalability (up to 5 g batches). In contrast, the (2S,3S) isomer is less commonly used in industrial settings but remains a staple in academic research.

Biological Activity

Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid (Boc-AHMA) is a non-proteinogenic amino acid derivative that has garnered attention in the fields of biochemistry and pharmaceutical research due to its unique structural properties and biological activities. This article presents an overview of its biological activity, synthesis, applications, and relevant research findings.

- Molecular Formula : C₁₂H₂₃NO₅

- Molecular Weight : 261.32 g/mol

- CAS Number : 73397-28-1

- IUPAC Name : (2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Boc-AHMA features a tert-butyloxycarbonyl (Boc) protecting group that enhances its stability during peptide synthesis and other chemical reactions. Its chirality is critical for its interaction with biological targets.

Biological Activity

Boc-AHMA exhibits several notable biological activities:

- Peptide Synthesis : Boc-AHMA serves as a valuable building block in peptide synthesis. Its incorporation into peptides can enhance their stability and bioactivity, making it a significant compound in drug development and therapeutic applications .

- Enzyme Interaction : Research indicates that Boc-AHMA can modulate enzyme activity by acting as an inhibitor or activator depending on the target enzyme's active site configuration. This property is crucial for designing enzyme inhibitors for therapeutic purposes .

- Neurobiological Effects : Studies have explored the potential effects of Boc-AHMA on neurotransmitter systems, suggesting its role in understanding neurological disorders. The compound may influence synaptic transmission and neuronal signaling pathways .

- Cosmetic Applications : Due to its hydrophilic nature and ability to enhance skin hydration, Boc-AHMA is also being investigated for use in cosmetic formulations aimed at anti-aging and skin health .

Case Studies

- Peptide Stability : A study demonstrated that peptides containing Boc-AHMA exhibited improved binding affinities to specific receptors compared to those without it. This suggests that the presence of the hydroxyl group contributes to increased solubility and bioavailability of the peptides .

- Enzyme Inhibition : Research into Boc-AHMA derivatives has shown promise in developing inhibitors for specific enzymes involved in metabolic pathways, potentially leading to new therapeutic agents .

- Neuroscience Applications : Investigations into the effects of Boc-AHMA on neurotransmitter release have indicated its potential role in modulating synaptic plasticity, which could be beneficial in treating cognitive disorders .

Synthesis Methods

The synthesis of this compound typically involves:

- Asymmetric Reduction : Utilizing carbonyl reductase from Lactobacillus fermentum for high enantiomeric purity.

- Biocatalytic Processes : Employing genetically engineered bacteria to facilitate large-scale production efficiently .

Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a building block for synthesizing biologically active peptides. |

| Drug Development | Plays a role in developing drugs targeting specific biological pathways. |

| Biotechnology | Modifies proteins to enhance stability and functionality for therapeutic use. |

| Neuroscience Research | Explores effects on neurotransmitter systems and cognitive functions. |

| Cosmetic Formulations | Enhances skin hydration and provides anti-aging benefits in cosmetic products. |

Q & A

Q. What are the optimal synthetic strategies for Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid, and how do stereochemical considerations influence yield?

The synthesis of this compound typically involves chiral pool strategies or asymmetric catalysis to preserve the (2R,3S) configuration. For example, the Alfa catalog lists derivatives synthesized via tert-butyloxycarbonyl (Boc) protection of the amine group, with purity levels up to 99% achieved through chromatographic purification . Key steps include:

- Use of enantiomerically pure starting materials (e.g., (2R,3S)-norstatine derivatives) to avoid racemization.

- Boc protection under mild conditions (e.g., Boc₂O in THF/water) to prevent β-hydroxy acid degradation.

- Final purification via reverse-phase HPLC or recrystallization to ensure stereochemical integrity .

Q. What analytical techniques are most reliable for characterizing this compound?

Characterization requires a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for vicinal diols or amino acids) and detect impurities .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 261.315 Da) and fragmentation patterns .

- X-ray crystallography : For absolute configuration validation, particularly when discrepancies arise in optical rotation data .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo studies involving this compound?

Discrepancies often stem from metabolic instability or poor pharmacokinetic properties. For instance, notes that norstatine-containing dipeptides (e.g., KRI-1230) showed reduced plasma renin activity in monkeys but required structural optimization for oral bioavailability. Methodological solutions include:

- Prodrug modifications : Esterification of the carboxylic acid group to enhance membrane permeability.

- Comparative assays : Parallel testing in cell-based renin inhibition assays vs. in vivo models to identify metabolic bottlenecks .

- Isotopic labeling : Using ¹⁴C or ³H tracers to study tissue distribution and clearance rates .

Q. What strategies are effective for resolving enantiomeric impurities in this compound during large-scale synthesis?

Enantiomeric purity (>98% ee) is critical for pharmacological activity. Approaches include:

- Chiral chromatography : Use of cellulose-based chiral stationary phases (e.g., Chiralpak IC) for preparative-scale separation .

- Enzymatic resolution : Lipase-mediated kinetic resolution of racemic intermediates, as demonstrated in microbial synthesis of related hydroxy acids .

- Crystallization-induced asymmetric transformation : Leveraging differential solubility of diastereomeric salts (e.g., with L-tartaric acid) .

Q. How does the stereochemistry of this compound influence its role in protease inhibition?

The (2R,3S) configuration mimics the tetrahedral transition state of peptide bond hydrolysis, enhancing binding to renin’s active site. highlights that substituting norstatine for statine in inhibitors reduced molecular weight while maintaining affinity. Researchers should:

- Conduct molecular docking studies to map hydrogen-bonding interactions between the β-hydroxy group and catalytic aspartate residues.

- Synthesize diastereomeric analogs (e.g., 2S,3R or 2R,3R) to quantify stereospecific effects on IC₅₀ values .

Q. What purification methods are recommended for isolating Boc-protected derivatives from complex reaction mixtures?

- Solid-phase extraction (SPE) : C18 cartridges to remove polar byproducts .

- Ion-exchange chromatography : For separating charged impurities (e.g., unreacted amino acids) .

- Flash chromatography : Gradient elution with hexane/ethyl acetate to isolate Boc-protected intermediates .

Methodological Challenges and Solutions

Q. How can researchers validate the stability of this compound under physiological conditions?

- Forced degradation studies : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, monitoring degradation via LC-MS.

- Stability-indicating assays : Use HPLC methods with UV detection at 210 nm to quantify intact compound vs. hydrolyzed products (e.g., free amino acid) .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- SwissADME : Predicts logP (-0.5 to 1.2), solubility, and permeability .

- Molecular Dynamics (MD) simulations : Models interactions with lipid bilayers to assess passive diffusion .

Applications in Drug Discovery

Q. How is this compound utilized in structure-activity relationship (SAR) studies for renin inhibitors?

Q. What are the challenges in scaling up microbial production of stereoisomerically pure hydroxy amino acids?

outlines microbial synthesis of (2R,3S)-isocitric acid using Yarrowia lipolytica, which can be adapted for this compound. Key steps include:

- Strain engineering : Overexpression of stereoselective reductases (e.g., KARI enzymes) to favor (2R,3S) configuration.

- Fed-batch fermentation : Optimize carbon/nitrogen ratios to minimize byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.